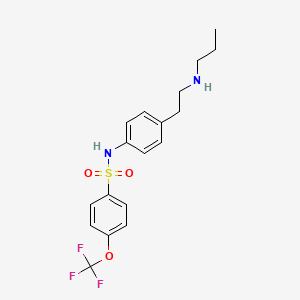
4-Ppbp maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
作用機序
4-フェニル-1-(4-フェニルブチル)ピペリジン マレアートの作用機序は、シグマ1受容体との相互作用を含みます。これらの受容体に結合すると、細胞内シグナル伝達イベントのカスケードを開始します。活性化されたシグマ1受容体は、ミトコンドリア関連小胞体膜から細胞膜に移行します。 この移行は、細胞分化と神経保護に関連する遺伝子の転写につながる、細胞外シグナル調節キナーゼ(ERK1/2)経路を活性化します . さらに、これはNR1a/2B NMDA受容体における非競合的アンタゴニストとして作用し、さらに神経保護効果をもたらします .
生化学分析
Biochemical Properties
4-Ppbp maleate interacts with σ1 receptors and NR1a/2B NMDA receptors . It acts as a very potent agonist of σ1 receptor with a Ki value of 0.8 nM . The nature of these interactions involves binding to the receptors, leading to changes in cellular functions.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with σ1 and NR1a/2B NMDA receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with σ1 and NR1a/2B NMDA receptors . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, it has been shown that this compound at a dosage of 1 μmol/kg can decrease brain injury after transient focal ischemia in rats .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its interaction with σ1 and NR1a/2B NMDA receptors, it is likely that it interacts with enzymes or cofactors associated with these receptors .
準備方法
4-フェニル-1-(4-フェニルブチル)ピペリジン マレアートの合成には、いくつかの段階があります。主な合成経路には、4-フェニルブチルクロリドとピペリジンを反応させて4-フェニル-1-(4-フェニルブチル)ピペリジンを形成することが含まれます。 この中間体は、その後、マレイン酸と反応させてマレアート塩を生成します . 工業生産方法では、一般的に同様の工程が用いられますが、規模が大きく、最適化された反応条件と精製プロセスによって高純度と収率が確保されます .
化学反応の分析
4-フェニル-1-(4-フェニルブチル)ピペリジン マレアートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 特に求核置換反応で置換反応を起こし、ピペリジン環を修飾することができます。
一般的な試薬と条件: 一般的な試薬には、酸化剤(過マンガン酸カリウム)、還元剤(水素化リチウムアルミニウム)、および置換反応のための求核剤が含まれます。
科学研究への応用
4-フェニル-1-(4-フェニルブチル)ピペリジン マレアートは、幅広い科学研究への応用があります。
化学: これは、さまざまな化学反応とシグマ1受容体を含む研究におけるリガンドとして使用されます。
生物学: この化合物は、細胞シグナル伝達経路と受容体相互作用の研究に使用されます。
医学: 神経保護特性があるため、アルツハイマー病やパーキンソン病などの神経変性疾患の潜在的な治療的用途として研究されています.
科学的研究の応用
4-Phenyl-1-(4-phenylbutyl)piperidine maleate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies involving sigma-1 receptors.
Biology: The compound is used to study cellular signaling pathways and receptor interactions.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
類似化合物との比較
4-フェニル-1-(4-フェニルブチル)ピペリジン マレアートは、シグマ1受容体アゴニストとNMDA受容体アンタゴニストの二重の役割を果たすため、ユニークです。類似の化合物には以下が含まれます。
BD1047 ジヒドロブロミド: 選択的シグマ1受容体アンタゴニスト。
オキソトレモルリン メチオジド: 同様の細胞効果を持つアセチルコリン受容体アゴニスト。
N,N,N-トリメチル-4-(2-オキソ-1-ピロリジニル)-2-ブチン-1-アンモニウム ヨージド: シグマ1受容体活性を有する別の化合物.
これらの化合物は、いくつかの機能的類似性を共有していますが、受容体選択性と特定の用途が異なります。
特性
IUPAC Name |
(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASPNIMFGJVLES-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-62-1 |
Source


|
| Record name | PPBP maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 4-PPBP maleate function as a connective tissue growth factor (CTGF) mimic in the context of tendon healing?
A1: this compound, along with Oxotremorine M, belongs to a class of small-molecule CTGF mimics. While the exact mechanism of action remains unclear, previous studies suggest that these mimics promote tendon healing by stimulating the proliferation and differentiation of perivascular cells expressing the CD146 marker. These cells are known to play a crucial role in tendon regeneration. []
Q2: The study found that this compound did not improve intrasynovial tendon healing in vivo, despite promising in vitro results. What explanation is offered for this discrepancy?
A2: The researchers observed a significant difference in the responsiveness of tendon cells derived from different environments. While this compound effectively stimulated extrasynovial tendon cells in vitro, it failed to elicit a similar response in intrasynovial tendon cells. This lack of response in intrasynovial tendon cells is suggested as the primary reason for the absence of in vivo efficacy in intrasynovial tendon healing. The study highlights the importance of considering the specific cellular environment and composition of the target tendon when developing therapeutic strategies for tendon repair. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)








![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
